

# Odatroltide Demonstrates Significant Reduction in Infarct Volume in Preclinical Stroke Models

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## Compound of Interest

Compound Name: Odatroltide

Cat. No.: B15143700

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For Immediate Release:

[City, State] – October 26, 2025 – New analyses of preclinical data on **Odatroltide** (LT3001), a novel investigational drug, reveal a significant reduction in infarct volume compared to placebo in animal models of ischemic stroke. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of **Odatroltide** as a neuroprotective agent for the treatment of acute ischemic stroke.

**Odatroltide**, a dual-function molecule, exhibits both recanalization and neuroprotective properties. It is designed to restore blood flow to the ischemic brain region while simultaneously mitigating reperfusion injury, a common complication following the restoration of blood flow. This guide provides a comprehensive comparison of **Odatroltide**'s effect on infarct volume versus placebo, supported by experimental data from preclinical studies.

## Quantitative Analysis of Infarct Volume Reduction

A key preclinical study utilizing a focal embolic stroke model in rats demonstrated a statistically significant decrease in infarct volume in subjects treated with **Odatroltide** compared to a saline control group. The data from this study is summarized below.

Treatment Group	Time of Administration (post-stroke)	Mean Infarct Volume (% of hemisphere)	Brain Swelling (%)
Saline Control	1.5 hours	38.5%	15.2%
Odatroltide (LT3001)	1.5 hours	25.1%	8.5%
Saline Control	3 hours	40.2%	16.8%
Odatroltide (LT3001)	3 hours	28.7%	9.8%
Saline Control	4.5 hours	41.5%	17.5%
Odatroltide (LT3001)	4.5 hours	32.4%	11.2%

\*Indicates a statistically significant reduction compared to the saline control group.

While studies in non-human primate models of stroke have been conducted, specific quantitative data on the reduction of infarct volume with **Odatroltide** compared to a placebo group is not publicly available at this time.

## Experimental Protocols

The following provides a detailed methodology for the key animal model cited in the quantitative analysis.

### Focal Embolic Stroke Rat Model

Objective: To induce a focal ischemic stroke that mimics the thromboembolic nature of many human strokes and to assess the efficacy of **Odatroltide** in reducing infarct volume.

Animal Model: Male Wistar rats.

Stroke Induction:

- An autologous blood clot is prepared from a donor rat.
- The recipient rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

- A catheter containing the blood clot is introduced into the ICA via the ECA.
- The clot is advanced to the origin of the middle cerebral artery (MCA) to induce an embolic occlusion.
- Successful occlusion is confirmed by monitoring cerebral blood flow.

#### Treatment Administration:

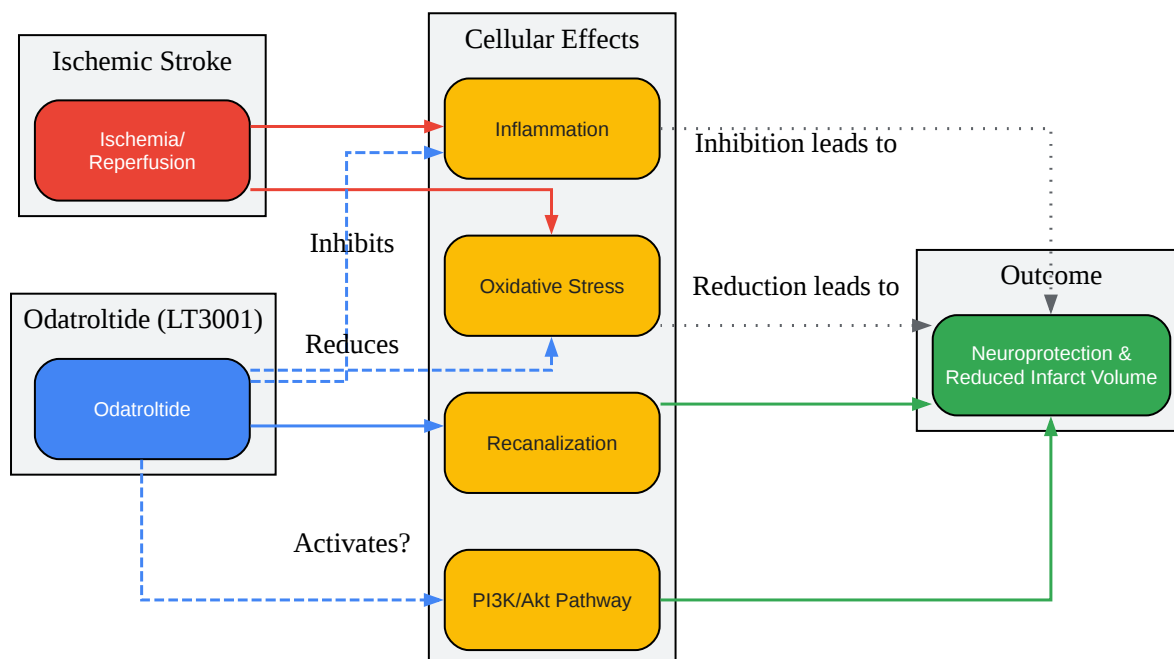
- **Odatroltide** (LT3001) or saline (placebo) is administered intravenously at specified time points (1.5, 3, or 4.5 hours) post-occlusion.

#### Infarct Volume Assessment:

- 24 hours post-stroke, the rats are euthanized, and their brains are removed.
- The brains are sectioned coronally.
- The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
- The unstained areas are quantified using imaging software to determine the infarct volume, which is typically expressed as a percentage of the total hemispheric volume.

## Proposed Signaling Pathway and Experimental Workflow

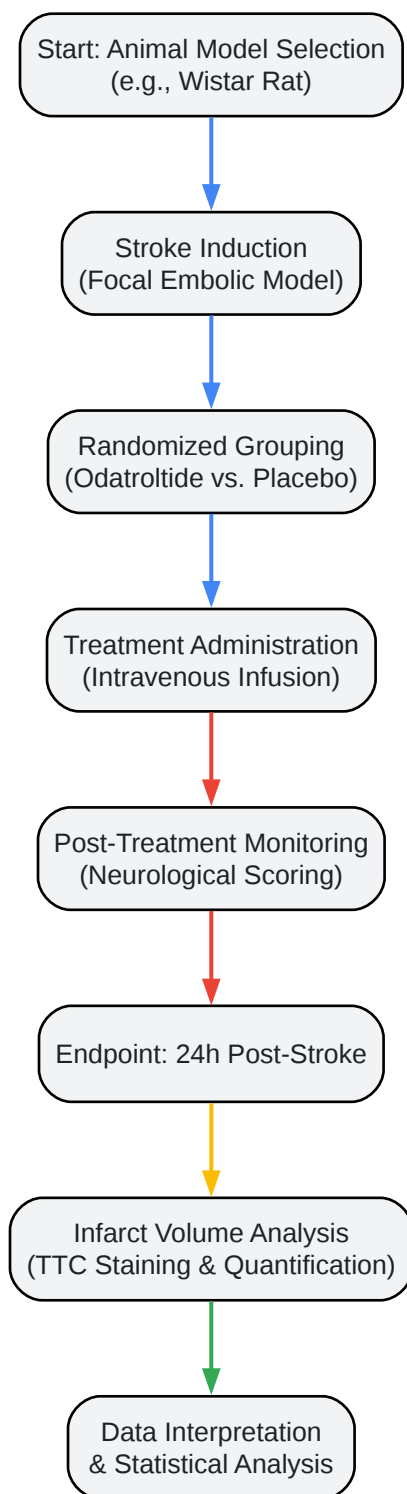
**Odatroltide**'s neuroprotective effects are believed to stem from its dual-action mechanism: promoting the dissolution of blood clots (recanalization) and protecting against the damaging effects of reperfusion injury through its antioxidant and anti-inflammatory properties.<sup>[1]</sup> While the precise signaling cascade for **Odatroltide** is still under investigation, a plausible pathway involves the modulation of inflammatory and oxidative stress responses, potentially through pathways like PI3K/Akt, which are known to be involved in neuroprotection.



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Caption: Proposed mechanism of **Odatroltide**'s neuroprotective effect.

The experimental workflow for preclinical evaluation of **Odatroltide** in a stroke model is a systematic process designed to ensure robust and reproducible results.



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Caption: Experimental workflow for preclinical stroke model studies.

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## References

- 1. researchgate.net [researchgate.net]
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